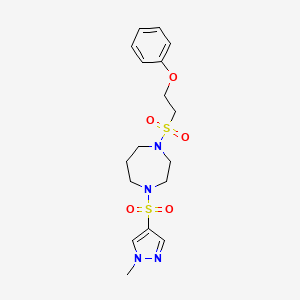

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((2-phenoxyethyl)sulfonyl)-1,4-diazepane

Description

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-4-((2-phenoxyethyl)sulfonyl)-1,4-diazepane is a 1,4-diazepane derivative featuring dual sulfonyl groups at positions 1 and 4. The 1-methylpyrazole sulfonyl moiety at position 1 confers aromatic heterocyclic character, while the 2-phenoxyethyl sulfonyl group at position 4 introduces an ether-linked phenyl substituent.

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)sulfonyl-4-(2-phenoxyethylsulfonyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O5S2/c1-19-15-17(14-18-19)28(24,25)21-9-5-8-20(10-11-21)27(22,23)13-12-26-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSYLMXFWNXKPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((2-phenoxyethyl)sulfonyl)-1,4-diazepane is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₄O₄S₂

- Molecular Weight : 358.44 g/mol

This compound features a diazepane ring substituted with sulfonyl groups, which are known to influence biological activity through various mechanisms.

The biological activity of this compound primarily involves interactions with specific biological targets. Notably, it has been shown to modulate the activity of enzymes involved in metabolic pathways, particularly those related to the NAD+ salvage pathway. The key target identified is Nicotinamide phosphoribosyltransferase (NAMPT) , which plays a crucial role in cellular metabolism and energy homeostasis.

Biological Activities

The following sections outline the primary biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that compounds containing sulfonyl groups exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

2. Antitumor Activity

In vitro studies have suggested that the compound may possess antitumor properties by inducing apoptosis in cancer cell lines. The presence of the pyrazole moiety is thought to enhance its efficacy through the modulation of signaling pathways associated with cell survival and proliferation .

3. Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes:

- Acetylcholinesterase (AChE) : Significant inhibition was observed, which may have implications for treating neurodegenerative diseases like Alzheimer's .

- Urease : The compound exhibited strong urease inhibitory activity, highlighting its potential in treating urinary tract infections .

Pharmacokinetics

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound:

- Absorption : Preliminary studies indicate good oral bioavailability.

- Distribution : The compound shows high protein binding affinity.

- Metabolism : Metabolic stability was confirmed through studies using liver microsomes from mice and humans.

- Excretion : Initial data suggest renal excretion as a primary route .

Case Studies

Several case studies have explored the therapeutic applications of compounds similar to 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((2-phenoxyethyl)sulfonyl)-1,4-diazepane:

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity against Salmonella typhi, revealing an IC50 value significantly lower than that of traditional antibiotics, suggesting potential for development into a novel antimicrobial agent .

- Antitumor Research : Another study focused on its effects on human cancer cell lines, where it demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer drug candidate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the 1,4-diazepane core. Below is a detailed comparison based on substituent groups, molecular properties, and inferred biological relevance:

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects on Polarity: The target compound’s 2-phenoxyethyl group introduces an ether linkage, balancing hydrophilicity and aromaticity. In contrast, pyrrolidine (BK10289) and piperazine analogs () prioritize amine-driven solubility .

Synthetic Accessibility: Dual sulfonylation (as in the target compound) may require sequential substitution steps, whereas mono-sulfonylated derivatives (e.g., ) simplify synthesis .

Biological Implications: Sulfonamide groups are known to interact with carbonic anhydrases and proteases. The target compound’s dual sulfonyl groups could enable multi-target activity, though specific data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.